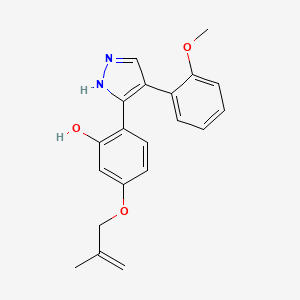
2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains methoxy (-OCH3) and methylallyl (-CH2-C(CH3)=CH2) groups attached to phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings, a pyrazole ring, and various functional groups would all contribute to its overall structure .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the methoxy groups could potentially be demethylated, and the pyrazole ring might participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations, as demonstrated in a study by Viji et al. (2020), are crucial for understanding the molecular structure and spectroscopic data of similar phenol derivatives. These methods are used to fully optimize molecular geometry and analyze intramolecular charge transfers, providing insights into the biological effects of such compounds (Viji et al., 2020).
Synthesis and Antibacterial Screening
Landage et al. (2019) focused on synthesizing and characterizing new series of phenol derivatives for antibacterial activities. Such research highlights the potential of these compounds in combating bacterial infections (Landage et al., 2019).
Crystallographic Analysis
Crystallographic analysis, as conducted by Trilleras et al. (2005), plays a vital role in understanding the structures and properties of phenolic pyrazole compounds. This type of research aids in deciphering the molecular interactions and stability of such compounds (Trilleras et al., 2005).
Pharmacological Evaluation
The study by Patel et al. (2013) evaluated the pharmacological properties of pyrazoline-based thiazolidin-4-one derivatives, revealing their potential in cancer and HIV treatment. This research underscores the significance of phenolic pyrazoles in developing new therapeutic agents (Patel et al., 2013).
Computational and Pharmacological Evaluation
Research by Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic derivatives of pyrazoles, assessing their toxicity, tumor inhibition, and anti-inflammatory actions. This research exemplifies the application of phenolic pyrazoles in drug development (Faheem, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)12-25-14-8-9-16(18(23)10-14)20-17(11-21-22-20)15-6-4-5-7-19(15)24-3/h4-11,23H,1,12H2,2-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXCUQXZQVPSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)
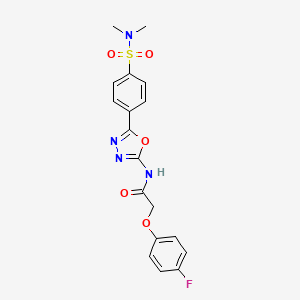
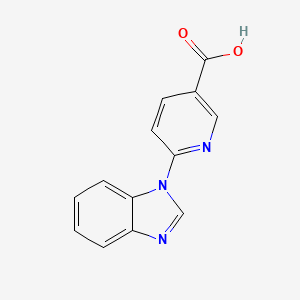

![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)

![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)
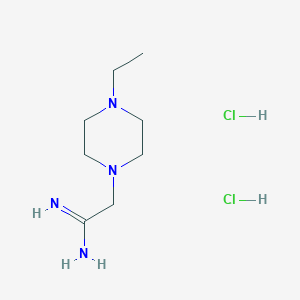
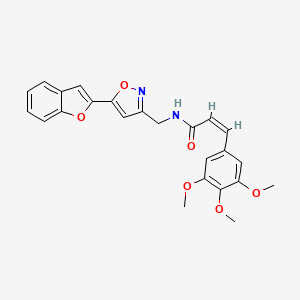
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)
